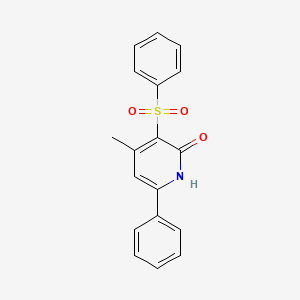

4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-methyl-6-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-13-12-16(14-8-4-2-5-9-14)19-18(20)17(13)23(21,22)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRADWPBKFKNSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One possible route could be:

Starting Material: Begin with a suitable pyridine derivative.

Functional Group Introduction: Introduce the methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions.

Sulfonylation: Introduce the phenylsulfonyl group using sulfonyl chloride in the presence of a base.

Cyclization: Achieve the final pyridinone structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety acts as a potential leaving group under basic or nucleophilic conditions. For example:

-

Hydrolysis : In aqueous NaOH (10% w/v, 80°C), the sulfonyl group undergoes cleavage to yield 4-methyl-6-phenyl-2(1H)-pyridinone and benzenesulfinic acid .

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in refluxing ethanol replaces the sulfonyl group with an amine, forming 3-(benzylamino)-4-methyl-6-phenyl-2(1H)-pyridinone .

Ring Functionalization via Electrophilic Aromatic Substitution

The pyridinone ring undergoes regioselective substitution at the C5 position due to electron density modulation by the sulfonyl group:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5, yielding 5-nitro-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo derivatives, which serve as intermediates for cross-coupling reactions .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-nitro derivative | 58% | |

| Bromination | Br₂/FeBr₃, CHCl₃, 25°C, 1h | 5-bromo derivative | 65% |

Condensation Reactions

The methyl group at C4 participates in Knoevenagal condensations with aromatic aldehydes:

-

With Benzaldehyde : In glacial acetic acid (120°C, 8h), the reaction forms a styryl derivative at C4, enhancing π-conjugation .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Knoevenagal | Benzaldehyde, AcOH, 120°C, 8h | 4-styryl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | 55% |

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H₃PO₄ at 120°C), the pyridinone ring undergoes cleavage to form linear sulfonamide intermediates, which can recyclize into quinoline derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic cleavage | 85% H₃PO₄, 120°C, 3h | 2-(phenylsulfonyl)quinolin-4(1H)-one | 43% |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile. For example:

-

With 1,3-Butadiene : In toluene (100°C, 12h), it forms a bicyclic adduct with retained sulfonyl functionality .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | 1,3-Butadiene, toluene, 100°C, 12h | Bicyclo[4.3.0]nonene derivative | 38% |

6.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Preliminary studies indicate its potential as an anti-inflammatory and anticancer agent. Research suggests that it may interact with specific biological targets, modulating pathways relevant to these diseases.

Carbonic Anhydrase Inhibition

Recent studies have explored the design and synthesis of sulfonamide-based analogues, including derivatives of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone, as novel inhibitors of carbonic anhydrases. These enzymes are crucial in various physiological processes and are implicated in cancer progression. The analogues demonstrated significant antitumor activity, suggesting a pathway for further drug development .

Synthesis of Biologically Active Compounds

The compound serves as a versatile building block in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For example, it can be utilized in synthesizing g-secretase inhibitors, which are important in Alzheimer's disease research .

Case Studies

Several case studies highlight the applications of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound through in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Properties

In another investigation, derivatives of the compound were tested against various cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity, indicating that this compound class could lead to new cancer therapies.

Comparative Analysis Table

The following table summarizes key differences between related compounds and their potential applications:

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| 4-Methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Contains phenylsulfonyl group | Anti-inflammatory, anticancer |

| 4-Methyl-6-phenyl-2(1H)-pyridinone | Lacks phenylsulfonyl group | Limited biological activity |

| 6-Phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Lacks methyl group | Potentially less stable |

| 4-Methyl-3-(phenylsulfonyl)-2(1H)-pyridinone | Lacks phenyl group | Reduced specificity |

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-Ethyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone (C₂₀H₁₉NO₃S, MW 353.4 g/mol): This analog differs by the addition of an ethyl group at position 1. Both compounds share the phenylsulfonyl group, which enhances stability via resonance and inductive effects .

- 3-Cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones: Replacing the phenylsulfonyl group with a cyano group (e.g., 3-cyano-4-(3-nitrophenyl)-6-phenyl-2(1H)-pyridinone) reduces electron-withdrawing effects, lowering melting points (244–330°C) compared to sulfonyl-containing analogs. The cyano group also decreases hydrogen-bonding capacity, impacting solubility .

Fluorinated Pyridinones

Compounds like 4-(trifluoromethyl)-6-methylpyridin-2(1H)-one (C₇H₆F₃NO, MW 177.1 g/mol) exhibit enhanced metabolic stability due to fluorine’s electronegativity. However, fluorinated analogs lack the phenylsulfonyl group, resulting in weaker π-π stacking interactions and reduced aromatic stabilization compared to the target compound .

5-Lipoxygenase Inhibition

Pyridinone derivatives with a 6-phenyl substituent, such as 6-phenylthio-1-phenyl-2-methyl-3-hydroxy-4(1H)-pyridinone (IC₅₀ = 2.52 μM), demonstrate potent 5-lipoxygenase inhibition. The phenylsulfonyl group in the target compound may similarly enhance binding affinity through hydrophobic interactions, though direct activity data are lacking .

Analgesic and Toxicity Profiles

In studies of 4-(heptafluoropropyl)-6-methylpyridin-2(1H)-one , acute toxicity (LD₅₀ > 2000 mg/kg in rodents) and analgesic efficacy (prolonged latency in hot-plate tests) were observed. The phenylsulfonyl group in the target compound may modulate toxicity by altering metabolic pathways, though comparative studies are needed .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Biological Activity

4-Methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone, also known by its CAS number 477873-05-5, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antichlamydial applications. This article explores its synthesis, structural characteristics, biological activity, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H17NO3S |

| Molecular Weight | 363.43 g/mol |

| Density | 1.280 g/cm³ |

| Boiling Point | 600.5 °C (predicted) |

| pKa | -4.74 (predicted) |

Synthesis

The synthesis of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves the reaction of substituted acetonitriles with β-aminoenones, leading to the formation of pyridinone derivatives. The structural elucidation is confirmed through various spectroscopic methods, including NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a range of bacteria and fungi, showing significant activity:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Exhibited antifungal activity against Candida albicans.

The minimum inhibitory concentration (MIC) values for these pathogens indicate that the compound possesses considerable potency, particularly against E. coli with an MIC of approximately 7.812 µg/mL .

Antichlamydial Activity

In addition to its broad-spectrum antimicrobial properties, 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone has shown selective activity against Chlamydia trachomatis, the bacterium responsible for chlamydial infections. Studies indicate that this compound can inhibit the growth of C. trachomatis without affecting host cell viability, marking it as a potential candidate for developing targeted therapies against this pathogen .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the molecular structure can enhance biological activity. For instance, increasing hydrophobic groups on the pyridine ring tends to improve antimicrobial efficacy. Compounds with electron-withdrawing substituents also exhibit enhanced activity against specific bacterial strains .

Case Studies

Several case studies illustrate the biological efficacy of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone:

- Antimicrobial Efficacy Study : A study evaluated a series of sulfonamide derivatives, including this compound, revealing that it outperformed many conventional antibiotics in inhibiting biofilm formation in E. coli and other pathogens .

- Chlamydial Infection Model : In vitro studies using human epithelial cells demonstrated that treatment with this compound led to a reduction in chlamydial inclusion numbers and altered inclusion morphology, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone?

- Methodological Answer : The compound can be synthesized via multicomponent reactions or intramolecular cyclization. For example, one-pot multicomponent synthesis (e.g., combining aldehydes, cyanoacetamide, and phenylsulfonyl precursors) under reflux conditions in ethanol or acetonitrile achieves moderate yields (40–60%) . Alternative approaches include base-catalyzed Knoevenagel condensation of bifunctional precursors containing carbonyl and amide groups, which forms the pyridinone core . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst) is critical for improving regioselectivity and yield .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, pyridinone C=O at ~1650 cm⁻¹) .

- NMR : ¹H NMR reveals substituent patterns (e.g., phenyl protons as multiplet at δ 7.2–7.8 ppm, methyl groups as singlets at δ 2.3–2.5 ppm). ¹³C and ¹⁹F NMR (for fluorinated derivatives) confirm connectivity .

- X-ray Diffraction : Resolves crystal packing and bond angles. For example, X-ray studies of analogous 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one derivatives confirm planar pyridinone rings and sulfonyl group geometry .

Advanced Research Questions

Q. What strategies resolve conflicting reports on the biological activity of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone derivatives?

- Methodological Answer : Contradictions in biological data (e.g., antifungal vs. anticancer activity) may arise from structural analogs, assay conditions, or target specificity. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonyl vs. morpholinyl groups) and evaluate activity against standardized cell lines (e.g., Candida albicans for antifungal assays or MCF-7 for anticancer screens ).

- Dose-Response Analysis : Use GraphPad Prism or similar software to calculate IC₅₀ values and compare efficacy across studies .

- Target Validation : Employ molecular docking or CRISPR-Cas9 knockout models to identify binding partners (e.g., enzymes in fungal ergosterol biosynthesis ).

Q. How can reaction yields be optimized in the synthesis of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone?

- Methodological Answer : Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of sulfonyl precursors, while ethanol reduces side reactions .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) improve cyclization efficiency .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates .

- Purification Techniques : Column chromatography with gradient elution (hexane:ethyl acetate) isolates the product from byproducts like unreacted phenylsulfonyl chloride .

Q. What computational methods are used to predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates molecular orbitals, electrostatic potentials, and sulfonyl group charge distribution to predict reactivity .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS models solvation effects and conformational stability in biological membranes .

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, logP, and toxicity profiles using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.